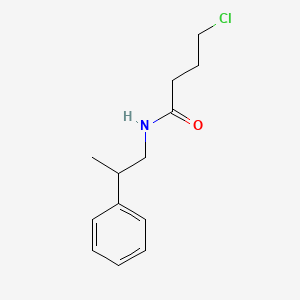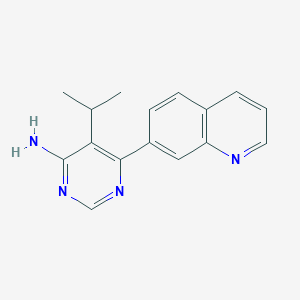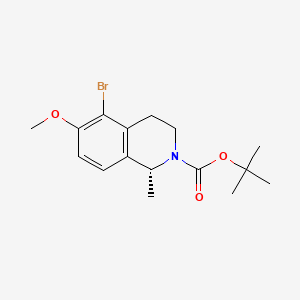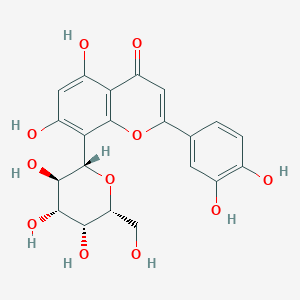
8-C-Galactosylluteolin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-C-Galactosylluteolin is an organic compound with the molecular formula C21H20O11 and a molecular weight of 448.38 g/mol . It is a flavonoid derivative, specifically a glycosylated form of luteolin, which is known for its various biological activities. This compound is primarily used in life sciences research due to its potential therapeutic properties .
Méthodes De Préparation
The synthesis of 8-C-Galactosylluteolin involves the glycosylation of luteolin. The synthetic route typically includes the use of galactosyl donors and appropriate catalysts under controlled conditions. Industrial production methods may involve enzymatic glycosylation, which offers higher specificity and yield . detailed synthetic routes and reaction conditions are often proprietary and not widely disclosed in public literature.
Analyse Des Réactions Chimiques
8-C-Galactosylluteolin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the glycosyl moiety or the flavonoid core. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
8-C-Galactosylluteolin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and the stability of glycosylated flavonoids.
Biology: The compound is investigated for its antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research focuses on its potential therapeutic effects, including its role in modulating signaling pathways involved in inflammation and cancer.
Mécanisme D'action
The mechanism of action of 8-C-Galactosylluteolin involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune responses. The compound also interacts with enzymes and receptors, leading to its antioxidant and anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
8-C-Galactosylluteolin is unique due to its specific glycosylation pattern. Similar compounds include:
6-C-Galactosylluteolin: Another glycosylated form of luteolin with different biological activities.
Quercitrin: A glycosylated form of quercetin with similar antioxidant properties.
Apigenin 4’-O-glucoside: A glycosylated flavonoid with anti-inflammatory effects. The uniqueness of this compound lies in its specific glycosylation, which can influence its solubility, stability, and biological activity.
Propriétés
Formule moléculaire |
C21H20O11 |
|---|---|
Poids moléculaire |
448.4 g/mol |
Nom IUPAC |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C21H20O11/c22-6-14-17(28)18(29)19(30)21(32-14)16-11(26)4-10(25)15-12(27)5-13(31-20(15)16)7-1-2-8(23)9(24)3-7/h1-5,14,17-19,21-26,28-30H,6H2/t14-,17+,18+,19-,21+/m1/s1 |
Clé InChI |
PLAPMLGJVGLZOV-UBLYIXNCSA-N |
SMILES isomérique |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


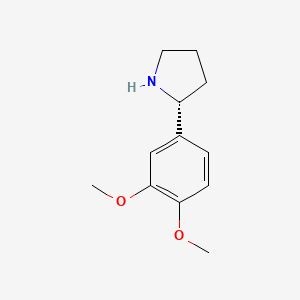
![N-[1-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-2-methylpropan-2-yl]acetamide](/img/structure/B13892098.png)
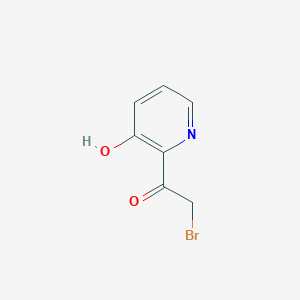
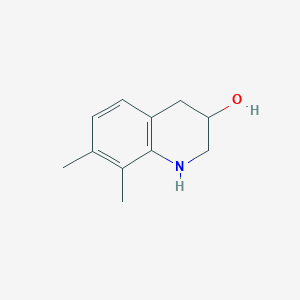
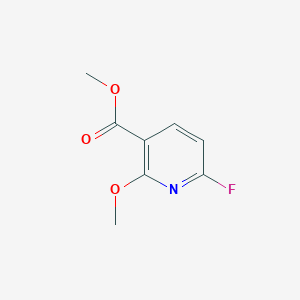
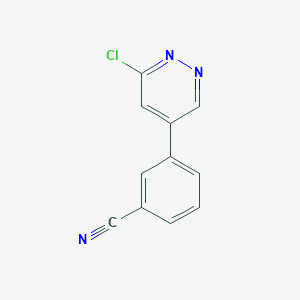
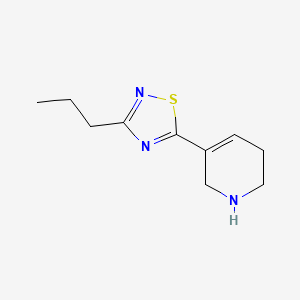
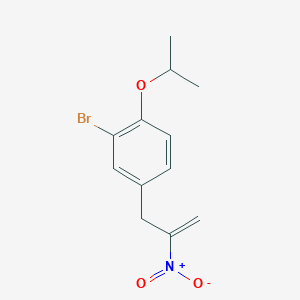
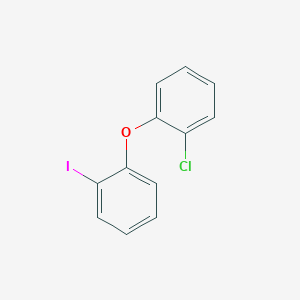
![5-[3-(6-methoxypyrazin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B13892150.png)
![4-Methylpyrimido[2,1-a]isoquinolin-2-one](/img/structure/B13892153.png)
